Lipophilicity Differentiation: Computed LogP Comparison Against 6-Chloro-N-(pyridin-2-yl) Regioisomer
The computed partition coefficient (XLogP3-AA) of 6-chloro-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-2-carboxamide is 2.5 [1]. This value reflects a moderate lipophilicity suitable for membrane permeability while retaining aqueous solubility. For comparison, the 2-pyridyl regioisomer (6-chloro-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide, PubChem CID 42536464) exhibits a computed XLogP3-AA of 2.3 [2]. The ΔLogP of 0.2 units, though modest, is potentially significant in the context of CNS drug-like space, where LogP values between 2 and 4 are often associated with optimal blood-brain barrier penetration, and subtle shifts can influence the balance between passive permeability and solubility-driven clearance [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 |
| Comparator Or Baseline | 6-Chloro-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide: XLogP3-AA = 2.3 |
| Quantified Difference | ΔXLogP = 0.2 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
For CNS-targeting programs (including neurodegenerative indications where Nurr-1 is implicated), even minor differences in LogP can affect brain penetration and unbound brain-to-plasma ratios, influencing both efficacy and off-target toxicity.
- [1] PubChem. (2026). 6-chloro-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-2-carboxamide. CID 42536463. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 6-chloro-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide. CID 42536464. National Center for Biotechnology Information. View Source
